molecular formula C6H10O2 B13565629 (1S,2R)-2-methylcyclobutane-1-carboxylic acid

(1S,2R)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13565629
M. Wt: 114.14 g/mol
InChI Key: ZQUWTFVQYAVBJZ-UHNVWZDZSA-N
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Description

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid is a chiral compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable diene with a carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and continuous flow reactors to enhance yield and efficiency. The process is designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S,2R)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1

InChI Key

ZQUWTFVQYAVBJZ-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]1C(=O)O

Canonical SMILES

CC1CCC1C(=O)O

Origin of Product

United States

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